N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a thiazole ring, and a furan ring . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. Compounds with similar structures often undergo reactions such as substitution, addition, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and crystallinity, would be determined by its molecular structure .Scientific Research Applications
Chemical Synthesis and Reactivity
- N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide and related compounds have been synthesized and studied for their reactivity in various chemical processes. For instance, Aleksandrov et al. (2021) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, which involved electrophilic substitution reactions like bromination, nitration, and acylation (Aleksandrov et al., 2021).
Molecular and Electronic Structure Analysis
- Cakmak et al. (2022) conducted a study on a thiazole-based heterocyclic amide, closely related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, to understand its molecular and electronic structures. They utilized techniques like X-ray diffraction and density functional theory modelling, revealing significant insights into the molecular arrangement and potential applications in pharmacology (Cakmak et al., 2022).
Antimicrobial and Antifungal Activities
- The compound and its derivatives have been evaluated for antimicrobial and antifungal activities. For example, Patel et al. (2015) synthesized and tested various derivatives for their efficacy against Gram-positive and Gram-negative bacteria and fungi (Patel et al., 2015).
Potential in Cancer Treatment
- Research has also been directed towards assessing the potential of these compounds in cancer treatment. El’chaninov and Aleksandrov (2017) synthesized derivatives that showed promise in inhibiting the growth of human tumor cells, indicating their potential as anti-cancer agents (El’chaninov & Aleksandrov, 2017).
Application in Drug Development
- The derivatives of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide have been explored in the development of drugs targeting various receptors. For instance, Kakigami et al. (1998) investigated compounds with similar structures for their serotonin 5-HT4 agonistic activity, providing a basis for potential therapeutic applications (Kakigami et al., 1998).
Safety And Hazards
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-15(13-2-1-5-20-13)18-16-17-11(9-23-16)10-3-4-12-14(8-10)22-7-6-21-12/h1-5,8-9H,6-7H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASRTDMFJXTKSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
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